molecular formula C10H9ClN2O3 B4032763 N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide

N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B4032763
M. Wt: 240.64 g/mol
InChI Key: NOSIFMQBMHBVOS-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.0301698 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanistic Probes in Nitrosation Reactions

N-cyclopropyl-N-alkylanilines, including compounds structurally related to "N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide," have been synthesized to study their reactions with nitrous acid. These compounds undergo rapid reactions to produce N-alkyl-N-nitrosoaniline derivatives by cleaving the cyclopropyl group from the nitrogen, serving as mechanistic probes in nitrosation reactions of N,N-dialkyl aromatic amines. This research highlights the utility of these compounds in understanding the chemistry of nitrosation reactions, with implications for synthetic organic chemistry and potentially for developing novel nitroso compounds with specific applications (Loeppky & Elomari, 2000).

Synthesis and Characterization of Derivatives

Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents similar to the 2-chloro-4-nitrophenyl group, has been conducted. These compounds were synthesized and characterized, with their structures elucidated using various spectroscopic techniques. The research contributes to the field of organic chemistry by expanding the library of synthesized cyclohexanecarboxamide derivatives and providing insight into their structural characteristics (Özer et al., 2009).

Novel Synthesis Methods

A novel method for synthesizing lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate (a compound structurally related to the query compound) showcases the application of such derivatives in pharmaceutical synthesis. This research demonstrates the potential of cyclopropylcarbamate derivatives in the efficient synthesis of complex molecules, highlighting their role in medicinal chemistry and drug development processes (Sadineni et al., 2020).

Thermoresponsive Polymers

The synthesis of polymers end-functionalized with azido groups using 2-chloropropionamide derivatives, related in functionality to the query compound, outlines the creation of thermoresponsive polymers. Such research is crucial for developing materials with applications in drug delivery, bioengineering, and responsive surface coatings, demonstrating the versatility of chloro-nitrophenyl cyclopropane derivatives in polymer science (Narumi et al., 2008).

Colorimetric Detection of Cyanide

N-nitrophenyl benzamide derivatives, sharing a nitrophenyl moiety with the query compound, have been developed as chemosensors for cyanide in aqueous environments. This application underlines the potential of nitrophenyl derivatives in environmental monitoring and analytical chemistry, where rapid and selective detection of harmful substances is critical (Sun, Wang, & Guo, 2009).

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-5-7(13(15)16)3-4-9(8)12-10(14)6-1-2-6/h3-6H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSIFMQBMHBVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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